Irsogladine, chemically named 2,4-diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine maleate, is a synthetic compound primarily investigated for its gastroprotective properties. [, ] It is classified as a phosphodiesterase 4 (PDE4) inhibitor and shows affinity for muscarinic acetylcholine receptors. [] Scientific research has explored its potential in addressing various pathological conditions, particularly those involving inflammation and compromised intercellular communication.
Irsogladine maleate can be synthesized using a multi-step process starting from either 2,5-dichlorobenzonitrile or p-dichlorobenzene. [, ] The Japanese pharmacopoeia standard for Irsogladine content is 99.5% and for Irsogladine maleate is 98.5%. []
One method involves synthesizing 2,4-diamino-6-(2,5-dichlorophenly)-1,3,5-triazinemaleate, followed by a final step using isopropyl potassium to replace hydrogen oxidized potassium, thereby increasing alkalinity and yielding Irsogladine maleate. [] Another synthetic route utilizes p-dichlorobenzene, which undergoes acetylation, bromoformation, cyanidation, cyclization, and saltation steps to produce Irsogladine maleate. [] This latter method yields a product with 31.2% overall yield. []
The molecular structure of Irsogladine maleate comprises a triazine ring with two amino groups and a 2,5-dichlorophenyl group attached. [] This structure is further associated with maleic acid, forming the salt Irsogladine maleate. Crystallographic analysis has provided detailed insights into the arrangement of molecules within the crystal lattice, highlighting the interactions between irsogladine and maleate ions. [] This analysis also revealed a phenomenon called phase dissociation, where Irsogladine maleate can partially dissociate into its free base and maleic acid in certain solvents. []
Irsogladine's mechanism of action is multifaceted and primarily revolves around its ability to enhance intercellular communication and modulate intracellular signaling pathways. [, ] One of its key actions is the inhibition of phosphodiesterase 4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] cAMP, a crucial second messenger, plays a vital role in various cellular processes, including the regulation of gap junctions, tight junctions, nitric oxide production, and neutrophil migration. [, ]
Irsogladine also exhibits an affinity for muscarinic acetylcholine receptors, particularly the M1 subtype. [] Activation of these receptors can further contribute to increased cAMP levels and influence intercellular communication. []
Gastrointestinal Protection:* Gastric Ulcers: Irsogladine exhibits healing-promoting effects on gastric ulcers, particularly after Helicobacter pylori eradication therapy. [] Studies suggest its effectiveness in both preventing and healing gastric ulcers induced by various factors, including stress, aspirin, and nonsteroidal anti-inflammatory drugs (NSAIDs). [, , , , , ]* Gastritis: Irsogladine shows potential in preventing and treating gastritis, especially in Helicobacter pylori-negative individuals. [] Its ability to enhance mucosal blood flow and reduce inflammatory responses contributes to its gastroprotective effects. [, , ]* Small Intestinal Lesions: Irsogladine demonstrates protective effects against small intestinal lesions induced by NSAIDs and bisphosphonates. [, ] It contributes to both the prevention and healing of these lesions, highlighting its broader gastrointestinal protective properties. []
Oral Mucosal Protection:* Oral Mucositis: Irsogladine shows promise in reducing the incidence and severity of oral mucositis induced by radiotherapy, chemoradiotherapy, and fluorouracil-based chemotherapy. [, , ] Its ability to enhance intercellular communication and fortify mucosal barrier function contributes to its protective effects in the oral cavity. [, ]* Oral Lichen Planus: Case reports suggest the potential of Irsogladine in treating oral lichen planus, a chronic inflammatory condition affecting the oral mucosa. [] Its ability to modulate immune responses and enhance epithelial barrier function may contribute to its therapeutic effects in this context. [, ]
Other Applications:* Choroidal Neovascularization: Irsogladine has demonstrated inhibitory effects on choroidal neovascularization, a pathological process contributing to vision loss in conditions like age-related macular degeneration. [] * Pancreatitis: Studies indicate that Irsogladine can protect against acute pancreatitis, improving pancreatic function and reducing inflammation. [] * Cancer: Research has explored the potential of Irsogladine as an anti-angiogenic agent in cancer treatment, although further investigation is needed to confirm its efficacy. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6